molecular formula C₁₂H₁₆N₂O B1141488 1-(4-Pyridinyl)-2-(dimethylamino)ethenyl ethyl ketone CAS No. 78504-62-8

1-(4-Pyridinyl)-2-(dimethylamino)ethenyl ethyl ketone

Cat. No. B1141488
CAS RN: 78504-62-8
M. Wt: 204.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Pyridinyl)-2-(dimethylamino)ethenyl ethyl ketone is a useful research compound. Its molecular formula is C₁₂H₁₆N₂O and its molecular weight is 204.27. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Pyridinyl)-2-(dimethylamino)ethenyl ethyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Pyridinyl)-2-(dimethylamino)ethenyl ethyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

78504-62-8

Product Name

1-(4-Pyridinyl)-2-(dimethylamino)ethenyl ethyl ketone

Molecular Formula

C₁₂H₁₆N₂O

Molecular Weight

204.27

IUPAC Name

1-(dimethylamino)-2-pyridin-4-ylpent-1-en-3-one

InChI

InChI=1S/C12H16N2O/c1-4-12(15)11(9-14(2)3)10-5-7-13-8-6-10/h5-9H,4H2,1-3H3

SMILES

CCC(=O)C(=CN(C)C)C1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A-11. 1-(3-Pyridinyl)-2-(dimethylamino)ethenyl ethyl ketone using (3-pyridinyl)methyl ethyl ketone.
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Synthesis routes and methods II

Procedure details

The above intermediate (4-pyridinyl)methyl ethyl ketone was obtained in a mixture with hexamethylphosphoramide as follows: To a mixture containing 200 cc. of tetrahydrofuran and 70 cc. of diisopropylamine under nitrogen at 0°-5° C. was added 210 cc. of 2.4 N n-butyllithium in n-hexane and the resulting mixture was stirred for 30 minutes. Next was added over a 10 minute period 90 cc. of hexamethylphosphoramide followed by stirring of the mixture for 15 minutes. Then was added over a 15 minute period a solution of 48 cc. of 4-picoline in 150 cc. of tetrahydrofuran followed by stirring for 30 minutes at about 0° C. The ice/acetone bath cooling the reaction mixture was replaced with a dry ice/acetone bath and to the reaction mixture was added over a 20 minute period a mixture of 75 cc. of ethyl propionate in an equal volume of tetrahydrofuran. The reaction mixture was then allowed to warm up to room temperature over a period of about 90 minutes and then was warmed at about 35° C. for 30 minutes. The mixture was next cooled in an ice/acetone bath and to it was added 60 cc. of glacial acetic acid over 30 minutes. The resulting pale yellow suspension was diluted with 200 cc. of water. The mixture was extracted with three 150 cc. portions of ethyl acetate and the ethyl acetate extract was back washed with saline solution. The extract was heated in vacuo to remove the ethyl acetate and the residue was taken up again with ethyl acetate. The solution was washed with water and then heated in vacuo to remove the ethyl acetate followed by heating the residue in vacuo at 50° C. for about 30 minutes to yield 100 g. of pale yellow oil. The pale yellow oil was combined with corresponding samples obtained from two additional runs and then distilled in vacuo to yield a 256 g. fraction, b.p. 85°-105° C. at 0.5-1.0 mm. The NMR of this fraction showed it to be a mixture of (4-pyridinyl)methyl ethyl ketone and hexamethylphosphoramide in a respective molar ratio of 1:1.55, that is, 35% or 0.35×256=90 g. of said ketone.
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